molecular formula C7H8BrN B1277772 3-Bromo-N-methylaniline CAS No. 66584-32-5

3-Bromo-N-methylaniline

Cat. No. B1277772
CAS RN: 66584-32-5
M. Wt: 186.05 g/mol
InChI Key: HKOSFZXROYRVJT-UHFFFAOYSA-N
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Description

3-Bromo-N-methylaniline is a compound that is structurally related to aniline derivatives, where a bromine atom is substituted at the third position of the benzene ring and a methyl group is attached to the nitrogen atom of the aniline. This compound is of interest due to its potential applications in various chemical syntheses and material sciences.

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-N-methylaniline can be achieved through various methods. For instance, the catalytic asymmetric amination reaction of 3-bromooxindoles with indolines has been used to construct N1-C3 linkage stereogenic centers, which is a method that could potentially be adapted for the synthesis of 3-Bromo-N-methylaniline derivatives . Additionally, the palladium-catalyzed isocyanide insertion followed by intramolecular cyclization has been employed to synthesize 2-amino-3-bromoquinolines, demonstrating the versatility of palladium-catalyzed reactions in the synthesis of brominated aniline compounds . Furthermore, Suzuki cross-coupling reactions have been utilized to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, indicating the potential for cross-coupling strategies in the synthesis of 3-Bromo-N-methylaniline analogs .

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-methylaniline and its analogs can be characterized using various spectroscopic and computational methods. Density functional theory (DFT) investigations have been performed to determine the structural characteristics of synthesized analogs, providing insight into their frontier molecular orbitals and molecular electrostatic potential . Single crystal X-ray diffraction studies have been used to study the molecular structures of related compounds, revealing details such as intramolecular hydrogen bonding and crystal packing .

Chemical Reactions Analysis

3-Bromo-N-methylaniline can participate in various chemical reactions due to the presence of both a bromine atom and an amine group. For example, it can be used as a starting material for the synthesis of indoles through reactions with α-bromoketones under basic conditions . The bromine atom in the molecule can also be utilized in further bromination reactions, as demonstrated by the efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N-methylaniline derivatives can be influenced by the presence of substituents on the benzene ring and the nature of the amine group. The electronic properties, such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity, can be calculated to understand the reactivity of these molecules . The optical properties, including one-photon absorption wavelengths and nonlinear optical behavior, can be theoretically obtained to assess the potential of these compounds in optical applications .

Scientific Research Applications

  • Molecular Formula : C7H8BrN
  • Molecular Weight : 186.05 g/mol
  • CAS : 66584-32-5
  • Physical Form : Liquid
  • Percent Purity : 98%
  • Density : 1.4610g/mL
  • Boiling Point : 253°C
  • Refractive Index : 1.6110 to 1.6130 (20°C, 589nm)
  • 3-Bromo-N,N-dimethylaniline : This compound is similar to 3-Bromo-N-methylaniline but has an additional methyl group attached to the nitrogen atom. The specific applications of this compound are not mentioned in the source.

  • 3-Bromo-4-methylaniline : This compound is used in the synthesis of 1,7-dihalo Tröger’s base isomers. It is also used to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrom

  • 3-Bromo-N,N-dimethylaniline : This compound is similar to 3-Bromo-N-methylaniline but has an additional methyl group attached to the nitrogen atom. The specific applications of this compound are not mentioned in the source.

  • 3-Bromo-4-methylaniline : This compound is used in the synthesis of 1,7-dihalo Tröger’s base isomers. It is also used to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry.

  • 3-Bromo-5-methylaniline : This compound is used as a pharmaceutical intermediate and a chemical intermediate.

Safety And Hazards

When handling 3-Bromo-N-methylaniline, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

3-Bromo-N-methylaniline is an important organic intermediate used to synthesize substituted aniline products . It is used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry . Therefore, it can be expected that future research and development will continue to explore its potential applications in various fields.

properties

IUPAC Name

3-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOSFZXROYRVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426986
Record name 3-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-methylaniline

CAS RN

66584-32-5
Record name 3-Bromo-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66584-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.6 g (12.7 mmol) of tert-butyl (3-bromophenyl)-N-methylcarbamate, prepared in a manner analogous to Example 1b), are dissolved in 15 ml of dichloromethane. 5 ml of trifluoroacetic acid are added and the reaction mixture is stirred at ambient temperature for 1 hour. The reaction is halted by the addition of 50 ml of a saturated sodium hydrogencarbonate solution and then extraction is carried out with ethyl acetate. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated and then the residue is chromatographed on silica gel (heptane/ethyl acetate 50/50). 2.14 g of 3-bromo-N-methylaniline are obtained in the form of an oil. Yield=90%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2 g (11.6 mmol) 3-Bromoaniline is dissolved in 15 mL DMF and treated with 716 mg (1.1 eq.) KOH and 0.722 mL (1 eq.) iodomethane under continuous stirring at room temperature for 20 hours. The reaction mixture is extracted with ethyl acetate and water, the combined organic phases are washed with brine and dried with sodium sulfate and evaporated to dryness. The residue is column chromatographed (ethyl acetate/petroleum ether 2:5) to yield after evaporation the desired product as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
716 mg
Type
reactant
Reaction Step Two
Quantity
0.722 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
A Ito, Y Ono, K Tanaka - The Journal of Organic Chemistry, 1999 - ACS Publications
… n ]metacyclophanes (n = 3−8), which correspond to the cyclic oligomers of poly(m-aniline), are obtained in one step by a Pd(0)-catalyzed amination reaction of 3-bromo-N-methylaniline. …
Number of citations: 100 pubs.acs.org
A Ito, Y Ono, K Tanaka - New Journal of Chemistry, 1998 - pubs.rsc.org
… (0)-catalysed CwN coupling reaction of 3-bromo-N-methylaniline; X-ray crystallography shows … in a one-pot reaction of 3-bromo-N-methylaniline using BuchwaldÏs method. Aza-bridged …
Number of citations: 60 pubs.rsc.org
A Gangjee, Y Zhao, S Raghavan, MA Ihnat… - Bioorganic & medicinal …, 2010 - Elsevier
… Chlorination at the 4-position followed by displacement with 3-bromoaniline or 3-bromo-N-methylaniline and methylation of the 7-NH afforded the target compounds. Remarkably, …
Number of citations: 34 www.sciencedirect.com
RHV Nishimura, T Dos Santos… - Beilstein Journal of …, 2021 - beilstein-journals.org
… When we used 3-bromo-N-methylaniline (9f), we isolated derivatives 10k and 10l in 72 and 73% yields, respectively (Table 1, entries 11 and 12). Similarly, the reactions using 4-fluoro- …
Number of citations: 1 www.beilstein-journals.org
H Seo, AC Bédard, WP Chen, RW Hicklin, A Alabugin… - Tetrahedron, 2018 - Elsevier
Selective N-monomethylation of anilines has been achieved under continuous flow conditions using dimethyl carbonate as a green methylating agent in the presence of 1,8-…
Number of citations: 17 www.sciencedirect.com
Z Liu, W Wei, L Xiong, Q Feng, Y Shi, N Wang… - New Journal of …, 2017 - pubs.rsc.org
… 3-Bromo-N-methylaniline and 1-(3-bromophenyl)-N,N-dimethylmethanamine were effective for the production of the target products (7I and 7J). p-Bromoanilines and p-…
Number of citations: 16 pubs.rsc.org
HY Gong, XH Zhang, DX Wang, HW Ma… - … A European Journal, 2006 - Wiley Online Library
… with resorcinol, for example, gave a 13 % yield of a tetranitro-substituted tetraoxocalix[4]arene,9 whilst both the Pd II -catalyzed cyclic oligomerization of 3-bromo-N-methylaniline10 and …
MX Wang - Accounts of Chemical Research, 2012 - ACS Publications
… (5) For example, condensation of resorcinol with 1,3-dichlorobenzene gives oxacalix[4]arene in 13% yield, (7) while the Pd-catalyzed amination of 3-bromo-N-methylaniline leads to a …
Number of citations: 373 pubs.acs.org
H Tsue, K Ishibashi, R Tamura - Heterocyclic Supramolecules I, 2008 - Springer
… As shown in Scheme 2, starting from the N-methylation of 3-bromoaniline (2) in 3 steps, the resultant 3-bromo-N-methylaniline (3) was subjected to the Buchwald-Hartwig aryl amination …
Number of citations: 18 link.springer.com
MX Wang, HB Yang - Journal of the American Chemical Society, 2004 - ACS Publications
… of 1,3-dichloro-4,6-dinitrobenzene with resorcinol gave 13% yield of tetranitro-substituted tetraoxocalix[4]arene, 9 while the Pd(0)-catalyzed amination of 3-bromo-N-methylaniline …
Number of citations: 282 pubs.acs.org

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